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Compound of Interest

Compound Name: Xanthosine (Standard)

Cat. No.: B15594830 Get Quote

Introduction

In the field of metabolomics, accurate quantification of endogenous small molecules is

paramount for understanding complex biological systems. Liquid chromatography-mass

spectrometry (LC-MS) is a cornerstone technique, offering high sensitivity and selectivity.

However, variability arising from sample preparation, injection volume, and instrument

response can compromise data quality. To mitigate these issues, the use of an internal

standard (IS) is crucial. An ideal internal standard is a compound that is structurally and

physicochemically similar to the analytes of interest but is not naturally present in the biological

sample.

Xanthosine, a purine nucleoside, presents itself as a potential internal standard for targeted

and untargeted metabolomics studies focusing on polar metabolites, particularly other

nucleosides and nucleotides. Its structural similarity to key metabolites in the purine pathway,

such as adenosine and guanosine, makes it a suitable candidate to mimic the behavior of

these analytes during sample extraction and LC-MS analysis. This document provides a

detailed protocol and application notes for the use of xanthosine as an internal standard in

metabolomics workflows.

Physicochemical Properties of Xanthosine

A thorough understanding of the physicochemical properties of an internal standard is essential

for its effective application.
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Property Value Reference

Molecular Formula C10H12N4O6 [1]

Molar Mass 284.23 g/mol [1][2]

Appearance
White to off-white crystalline

solid
[3]

Melting Point Decomposes upon heating [4]

Solubility

Sparingly soluble in cold water;

freely soluble in hot water and

hot dilute alcohol; insoluble in

ether.

[1][4]

pKa
Not explicitly found in search

results.

LogP -2.4 [2]

Applications
The use of xanthosine as an internal standard is particularly advantageous in studies involving:

Purine and Pyrimidine Metabolism: Due to its structural similarity to other nucleosides,

xanthosine can effectively normalize for variations in the analysis of metabolites within these

pathways.

Targeted Nucleoside and Nucleotide Profiling: In targeted assays, xanthosine can improve

the quantitative accuracy of specific purine and pyrimidine derivatives.

Untargeted Metabolomics of Polar Metabolites: For broader, untargeted studies, xanthosine

can serve as a reliable quality control marker for the polar metabolite fraction.

Protocol: Metabolite Extraction from Biological
Samples using Xanthosine as an Internal Standard
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This protocol describes the extraction of polar metabolites from cell culture or plasma samples

for LC-MS analysis.

Materials:

Xanthosine (≥98% purity)

LC-MS grade methanol, acetonitrile, and water

Centrifuge capable of 4°C and >12,000 x g

Vortex mixer

Sample tubes (1.5 mL)

Pipettes and tips

Procedure:

Preparation of Internal Standard Stock Solution:

Prepare a 1 mg/mL stock solution of xanthosine in LC-MS grade water.

From this stock, prepare a working solution of 10 µg/mL in 80% methanol (methanol:water,

80:20, v/v). Store both solutions at -20°C.

Sample Preparation:

Adherent Cells:

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered

saline (PBS).

Add 1 mL of the 10 µg/mL xanthosine working solution (pre-chilled to -80°C) to each

well (for a 6-well plate).

Scrape the cells in the presence of the extraction solution.

Transfer the cell lysate to a 1.5 mL microcentrifuge tube.
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Suspension Cells:

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

Discard the supernatant and wash the cell pellet with ice-cold PBS.

Resuspend the cell pellet in 1 mL of the 10 µg/mL xanthosine working solution (pre-

chilled to -80°C).

Plasma:

Thaw plasma samples on ice.

To 50 µL of plasma, add 200 µL of the 10 µg/mL xanthosine working solution (pre-chilled

to -80°C).

Metabolite Extraction:

Vortex the sample tubes vigorously for 1 minute.

Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.

Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

Sample Collection:

Carefully transfer the supernatant to a new 1.5 mL tube.

Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

Reconstitute the dried extract in 100 µL of 5% acetonitrile in water for LC-MS analysis.

LC-MS/MS Method for Xanthosine and Related
Metabolites
This method provides a starting point for the analysis of xanthosine and other polar

metabolites. Optimization may be required based on the specific instrumentation and analytes

of interest.
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Parameter Setting

LC System UPLC/UHPLC system

Column
Reversed-phase C18 column (e.g., 2.1 x 100

mm, 1.8 µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B 0.1% Formic acid in acetonitrile

Gradient

0-2 min: 2% B; 2-10 min: 2-50% B; 10-12 min:

50-95% B; 12-14 min: 95% B; 14-15 min: 95-2%

B; 15-20 min: 2% B

Flow Rate 0.3 mL/min

Column Temperature 40°C

Injection Volume 5 µL

MS System
Triple quadrupole or high-resolution mass

spectrometer

Ionization Mode Positive Electrospray Ionization (ESI+)

Capillary Voltage 3.5 kV

Source Temperature 150°C

Desolvation Gas Flow 800 L/hr

Cone Gas Flow 50 L/hr

MRM Transition for Xanthosine
m/z 285.1 -> 153.1 (Quantifier), m/z 285.1 ->

136.1 (Qualifier)

Method Validation
The performance of xanthosine as an internal standard should be validated to ensure data

quality. The following are hypothetical validation parameters for xanthosine in human plasma.

Linearity
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Analyte Calibration Range (ng/mL) R²

Adenosine 1 - 1000 >0.995

Guanosine 1 - 1000 >0.996

Inosine 1 - 1000 >0.998

Precision and Accuracy

Analyte
Spiked
Concentration
(ng/mL)

Intra-day
Precision
(%CV)

Inter-day
Precision
(%CV)

Accuracy (%)

Adenosine 10 <10 <15 90-110

500 <8 <12 92-108

Guanosine 10 <12 <14 88-112

500 <9 <13 91-109

Inosine 10 <11 <15 89-111

500 <8 <12 93-107

Recovery

Analyte Extraction Recovery (%)

Adenosine 85 - 95

Guanosine 82 - 93

Inosine 88 - 98

Xanthosine (IS) 86 - 96

Matrix Effect
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Analyte Matrix Effect (%)

Adenosine 90 - 110

Guanosine 88 - 112

Inosine 92 - 108

Xanthosine (IS) 91 - 109

Visualizations
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Caption: Experimental workflow for metabolomics using xanthosine as an internal standard.
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Caption: Simplified purine metabolism pathway highlighting the position of xanthosine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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